sodium;hypochlorite;pentahydrate
CAS No.:
Cat. No.: VC13576555
Molecular Formula: ClH10NaO6
Molecular Weight: 164.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | ClH10NaO6 |
---|---|
Molecular Weight | 164.52 g/mol |
IUPAC Name | sodium;hypochlorite;pentahydrate |
Standard InChI | InChI=1S/ClO.Na.5H2O/c1-2;;;;;;/h;;5*1H2/q-1;+1;;;;; |
Standard InChI Key | FHKLOBNGYGFRSF-UHFFFAOYSA-N |
Isomeric SMILES | O.O.O.O.O.[O-]Cl.[Na+] |
Canonical SMILES | O.O.O.O.O.[O-]Cl.[Na+] |
Introduction
Chemical and Physical Properties
Sodium hypochlorite pentahydrate crystallizes as pale greenish-yellow orthorhombic crystals with a molecular weight of 165.53 g/mol . Its structure comprises a sodium cation (Na⁺), a hypochlorite anion (OCl⁻), and five water molecules of crystallization. The pentahydrate form is notably more stable than aqueous sodium hypochlorite, decomposing at temperatures above 18°C .
Key Physical Parameters
Property | Value |
---|---|
Melting Point | 18°C |
Density | 1.600 g/cm³ |
Water Solubility | Completely soluble |
Available Chlorine Content | 39–42% |
The compound’s solubility in organic solvents like methanol is limited, making it ideal for aqueous-phase reactions . Its crystalline structure stabilizes the hypochlorite ion, reducing decomposition into chlorate (ClO₃⁻) and chloride (Cl⁻) compared to liquid bleach .
Synthesis and Industrial Production
Laboratory Synthesis
The pentahydrate is synthesized by chlorinating a cold (15°C), concentrated sodium hydroxide solution (45–48%):
Cooling the filtrate precipitates NaOCl·5H₂O, which is isolated via centrifugal filtration . This method minimizes sodium chloride (NaCl) impurities, yielding a product with <0.12% NaCl.
Industrial-Scale Production
Industrial processes scale this reaction under tightly controlled conditions to maintain crystal stability. The final product contains 44% NaOCl by mass, with residual NaOH and NaCl concentrations below 0.05% and 0.12%, respectively. This high purity makes it suitable for precision applications, such as pharmaceutical synthesis .
Reactivity and Applications in Organic Synthesis
Oxidation Reactions
NaOCl·5H₂O is a potent oxidizer, converting secondary alcohols to ketones and primary alcohols to carboxylic acids or aldehydes, depending on reaction conditions . For example, trans-cyclic glycols undergo selective cleavage to diketones, a reaction leveraged in steroid synthesis :
Notably, trans-isomers react faster than cis-counterparts, a selectivity attributed to steric effects in the hypochlorite intermediate .
Sulfonyl Halide Synthesis
In acetic acid, NaOCl·5H₂O reacts with disulfides or thiols to yield sulfonyl chlorides :
Yields improve under a CO₂ atmosphere in (trifluoromethyl)benzene, where hypochlorous acid (HOCl) generation is optimized . Similarly, combining NaOCl·5H₂O with sodium bromide produces sulfonyl bromides via in situ HOBr formation .
Precaution | Application |
---|---|
Use in well-ventilated areas | Prevents chlorine gas accumulation |
Store at ≤10°C | Inhibits thermal decomposition |
Avoid contact with acids or reductants | Prevents violent reactions |
Personal protective equipment (PPE), including nitrile gloves and face shields, is mandatory during handling .
Recent Research and Developments
Crystallographic Insights
Single-crystal X-ray studies reveal that NaOCl·5H₂O forms a hydrogen-bonded network, stabilizing the hypochlorite ion . The OCl⁻ ion exhibits a bent geometry (O-Cl-O angle: 110.5°), with water molecules occupying interstitial sites . This structural rigidity explains the compound’s enhanced stability over aqueous hypochlorite.
Green Chemistry Applications
Recent efforts focus on NaOCl·5H₂O as a sustainable oxidant. For instance, TEMPO-mediated oxidations using this reagent achieve >90% yields of aldehydes from alcohols, reducing waste compared to traditional Cr(VI)-based methods.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume